4-(Difluoromethoxy)phenyl isocyanate

Catalog No.
S778893
CAS No.
58417-15-5
M.F
C8H5F2NO2
M. Wt
185.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)phenyl isocyanate

CAS Number

58417-15-5

Product Name

4-(Difluoromethoxy)phenyl isocyanate

IUPAC Name

1-(difluoromethoxy)-4-isocyanatobenzene

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H

InChI Key

XLUSNOUGZQJPRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

The exact mass of the compound 4-(Difluoromethoxy)phenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Difluoromethoxy)phenyl isocyanate (CAS 58417-15-5) is a specialized fluorinated building block utilized extensively in the synthesis of advanced ureas, carbamates, and amides for pharmaceutical and agrochemical applications [1]. Featuring an electrophilic isocyanate core paired with a para-substituted difluoromethoxy (-OCF2H) group, this compound serves as a critical precursor for directly installing the 4-(difluoromethoxy)phenyl pharmacophore. The -OCF2H moiety is highly valued as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for the traditional methoxy group. Procuring this specific isocyanate enables the efficient, single-step coupling of the difluoromethoxy motif into target scaffolds, bypassing complex multi-step fluorination protocols while offering predictable, high-yielding reactivity in both parallel library synthesis and scaled-up process workflows [2].

Substituting 4-(difluoromethoxy)phenyl isocyanate with its closest analogs, such as 4-methoxyphenyl isocyanate or 4-(trifluoromethoxy)phenyl isocyanate, fundamentally alters both process chemistry and downstream material performance [1]. In synthetic workflows, the electron-withdrawing nature of the -OCF2H group increases the electrophilicity of the isocyanate carbon compared to the electron-donating methoxy analog, accelerating nucleophilic addition during urea formation [2]. In downstream applications, replacing the -OCF2H group with a methoxy group introduces a severe metabolic liability by creating a site highly susceptible to oxidative O-demethylation. Conversely, substitution with a fully fluorinated trifluoromethoxy (-OCF3) group eliminates the specific hydrogen-bond donor capacity of the -OCF2H proton and excessively drives up lipophilicity, often resulting in poor aqueous solubility. Consequently, generic substitution fails to achieve the precise balance of metabolic stability, conformational adaptability, and target affinity required in advanced lead optimization [3].

Conformational Adaptability and Polarity Modulation

The difluoromethoxy group exhibits distinct conformational behavior that directly impacts the polarity and binding affinity of downstream urea derivatives. Unlike the rigid, intrinsically lipophilic trifluoromethoxy (-OCF3) group, the -OCF2H moiety can easily interconvert between a highly lipophilic and a polar conformation[1]. This allows the 4-(difluoromethoxy)phenyl substituent to dynamically adjust to the polarity changes of the molecular binding environment, a property absent in the fully fluorinated comparator [2].

Evidence DimensionConformational polarity adaptation
Target Compound Data-OCF2H group interconverts between lipophilic and polar states
Comparator Or Baseline-OCF3 group (fixed intrinsic lipophilicity)
Quantified DifferenceBimodal polarity adaptation vs. static lipophilicity
ConditionsVector analysis of partially fluorinated alkoxy groups in structural modeling

Procuring the difluoromethoxy isocyanate allows chemists to synthesize leads that dynamically adapt to binding pocket polarities, improving target engagement over rigid trifluoromethoxy analogs.

Metabolic Stability and O-Demethylation Resistance

When synthesizing pharmaceutical leads, the choice of isocyanate precursor dictates the metabolic robustness of the final compound. Urea derivatives synthesized from 4-methoxyphenyl isocyanate are highly susceptible to oxidative O-demethylation by cytochrome P450 enzymes [1]. In contrast, derivatives incorporating the 4-(difluoromethoxy)phenyl moiety exhibit significantly enhanced metabolic stability due to the strong carbon-fluorine bonds, which block this primary metabolic liability while maintaining a similar steric profile [2].

Evidence DimensionSusceptibility to oxidative O-demethylation
Target Compound Data-OCF2H derivatives (Resistant to oxidative cleavage)
Comparator Or Baseline-OCH3 derivatives (Highly susceptible to O-demethylation)
Quantified DifferenceComplete blockade of the specific O-demethylation metabolic pathway
ConditionsIn vivo/in vitro pharmacokinetic profiling of substituted phenyl bioisosteres

Selecting the difluoromethoxy isocyanate prevents downstream pharmacokinetic failures associated with the rapid clearance of methoxy-bearing drug candidates.

Enhanced Electrophilic Reactivity in Urea Synthesis

In process chemistry workflows, the reactivity of the isocyanate carbon is heavily influenced by the para-substituent. The electron-withdrawing nature of the difluoromethoxy group increases the electrophilicity of the isocyanate moiety compared to the electron-donating methoxy group in 4-methoxyphenyl isocyanate [1]. This electronic activation facilitates more rapid and higher-yielding reactions with sterically hindered or weakly nucleophilic amines during the synthesis of complex cyclobutylureas, achieving yields exceeding 90% under standard protocols [2].

Evidence DimensionIsocyanate electrophilicity and reaction efficiency
Target Compound DataElectron-withdrawing -OCF2H accelerates nucleophilic addition (e.g., 94% yield for derivative 7b)
Comparator Or BaselineElectron-donating -OCH3 (4-methoxyphenyl isocyanate)
Quantified DifferenceHigher reaction rates and yields with weak nucleophiles
ConditionsSynthesis of substituted phenyl cyclobutylureas from cyclobutyl isocyanate and corresponding anilines/isocyanates

Procuring the activated difluoromethoxy isocyanate streamlines parallel synthesis and improves yields in the production of complex urea libraries.

Synthesis of Topoisomerase II Inhibitors

Used as a critical building block to introduce the difluoromethoxy group in hybrid scaffolds, improving antiproliferative activity and pharmacokinetic profiles compared to methoxy analogs in Topoisomerase II poison development [1].

Development of Anti-Inflammatory Cyclobutylureas

Employed in the single-step synthesis of 1-cyclobutyl-3-(4-(difluoromethoxy)phenyl)urea derivatives, leveraging its predictable reactivity to generate high-yield libraries for inflammatory response modulation [2].

Parallel Library Synthesis for Kinase Inhibitors

Utilized in automated drug discovery workflows where its balanced electrophilicity ensures high-yielding urea and carbamate formation across diverse amine building blocks, outperforming deactivated methoxy isocyanates [3].

Agrochemical Active Ingredient Manufacturing

Selected over trifluoromethoxy precursors to optimize the intermediate lipophilicity and environmental degradation profile of novel urea-based herbicides and pesticides, ensuring better aqueous solubility in field applications [4].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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